(2-Bromopyrimidin-5-yl)boronic acid
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Overview
Description
(2-Bromopyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyrimidin-5-yl)boronic acid typically involves the bromination of pyrimidine followed by borylation. One common method includes the use of a palladium-catalyzed borylation reaction, where the brominated pyrimidine is treated with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2-Bromopyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of biaryl or alkene products.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield boranes.
Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyrimidines .
Scientific Research Applications
(2-Bromopyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromopyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
(3-Bromopyridin-5-yl)boronic acid: Similar in structure but with a pyridine ring instead of pyrimidine.
(5-Bromo-3-pyridyl)boronic acid: Another similar compound with slight structural differences.
Uniqueness: (2-Bromopyrimidin-5-yl)boronic acid is unique due to its specific electronic properties and reactivity, which make it particularly effective in Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with various functional groups also enhances its versatility in chemical synthesis .
Properties
Molecular Formula |
C4H4BBrN2O2 |
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Molecular Weight |
202.80 g/mol |
IUPAC Name |
(2-bromopyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H4BBrN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H |
InChI Key |
MEMXJKWSPHJIQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)Br)(O)O |
Origin of Product |
United States |
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